

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Vanillyl Alcohol

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Introduction

Vanillyl alcohol is a phenolic compound of interest in the pharmaceutical, food, and cosmetic industries for its flavoring properties and potential biological activities. Accurate and reliable quantification of **vanillyl alcohol** in raw materials and finished products is crucial for quality control and stability assessment. This application note presents a detailed protocol for the analysis of **vanillyl alcohol** using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Chromatographic Method

A simple isocratic RP-HPLC method has been developed for the determination of **vanillyl alcohol**. The method is designed to be rapid, accurate, and specific. The chromatographic conditions are summarized in Table 1. A C18 column is utilized for the separation, which is a common stationary phase for analyzing phenolic compounds.[1][2][3]

Table 1: HPLC Chromatographic Conditions



Parameter	Condition
Instrument	High-Performance Liquid Chromatography System
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile and Water (containing 0.1% Phosphoric Acid) (30:70, v/v)[4]
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 230 nm[3]
Run Time	10 minutes

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), demonstrate that the method is reliable and robust.[5] A summary of the validation data is presented in Table 2.

Table 2: Summary of Method Validation Data



Parameter	Result
Linearity (Concentration Range)	5 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Precision (%RSD)	
- Intra-day	< 2.0%
- Inter-day	< 2.0%
Accuracy (Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	~0.5 μg/mL
Limit of Quantification (LOQ)	~1.5 μg/mL
Specificity	No interference from blank, placebo, or degradation products.

Experimental Protocols Materials and Reagents

- Vanillyl Alcohol Reference Standard
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade or Purified)
- Phosphoric Acid (AR Grade)
- Methanol (HPLC Grade)
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Hydrogen Peroxide (H₂O₂)
- · Volumetric flasks, pipettes, and other standard laboratory glassware



Syringe filters (0.45 μm)

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of Vanillyl Alcohol
 Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume
 with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.

Sample Preparation

- Accurately weigh a quantity of the sample equivalent to about 25 mg of vanillyl alcohol.
- Transfer the sample to a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Perform five replicate injections of a standard solution (e.g., 50 μg/mL) to check for system suitability. The %RSD for the peak area should be not more than 2.0%.
- Inject the prepared standard and sample solutions.
- Record the chromatograms and calculate the concentration of vanillyl alcohol in the sample.



Stability-Indicating Method: Forced Degradation Protocol

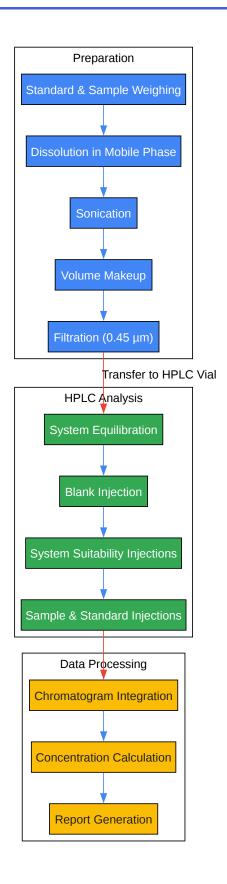
Forced degradation studies are essential to demonstrate the specificity of the method and to understand the degradation pathways of the drug substance.[6][7][8] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[7]

- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase.
- Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.
- Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a sample solution from the stressed solid.
- Photolytic Degradation: Expose the drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a sample solution from the stressed solid.

Analyze all stressed samples using the described HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main **vanillyl alcohol** peak.

Visualizations

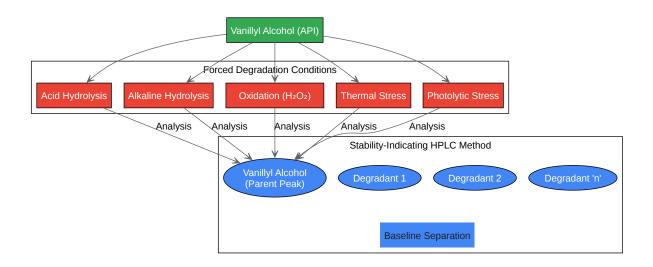




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Caption: Experimental workflow for HPLC analysis of vanillyl alcohol.





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Caption: Logical diagram of a stability-indicating HPLC method.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the routine quality control analysis and quantitative determination of **vanillyl alcohol** in various samples. The method has been validated to be linear, precise, and accurate. Furthermore, the forced degradation studies confirm the stability-indicating nature of the method, making it suitable for stability testing of pharmaceutical and cosmetic formulations containing **vanillyl alcohol**.

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